molecular formula C17H13BrN2O B6255726 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol CAS No. 1334147-51-1

2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol

Cat. No.: B6255726
CAS No.: 1334147-51-1
M. Wt: 341.2
InChI Key:
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Description

2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is an organic compound with the molecular formula C17H13BrN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the following steps:

    Formation of the Dihydroperimidinyl Group: This step involves the reaction of the brominated phenol with a suitable precursor to form the dihydroperimidinyl group. This can be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can undergo oxidation to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products

    Oxidation: Quinones.

    Reduction: 2-hydroxy-4-(2,3-dihydro-1H-perimidin-2-yl)phenol.

    Substitution: 2-substituted-4-(2,3-dihydro-1H-perimidin-2-yl)phenols.

Scientific Research Applications

Chemistry

2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The phenol group can form hydrogen bonds, while the bromine atom and dihydroperimidinyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-perimidin-2-yl)phenol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-bromo-4-(1H-imidazol-2-yl)phenol: Contains an imidazole ring instead of the dihydroperimidinyl group, leading to different chemical and biological properties.

Uniqueness

2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is unique due to the presence of both a bromine atom and a dihydroperimidinyl group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

1334147-51-1

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2

Purity

95

Origin of Product

United States

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